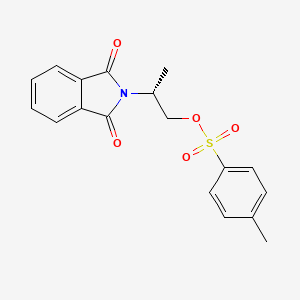
(R)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as isoindolinones. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of a sulfonate group and a chiral center makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone core.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonate groups.
Medicine
Potential medical applications might include the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonate group, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- (S)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- N-(4-Methylbenzenesulfonyl)phthalimide
Uniqueness
The uniqueness of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate lies in its chiral center and the presence of both an isoindolinone core and a sulfonate group. This combination of features makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
分子式 |
C18H17NO5S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
[(2R)-2-(1,3-dioxoisoindol-2-yl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-9-14(10-8-12)25(22,23)24-11-13(2)19-17(20)15-5-3-4-6-16(15)18(19)21/h3-10,13H,11H2,1-2H3/t13-/m1/s1 |
InChIキー |
NQQWBOYKFRRXER-CYBMUJFWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)

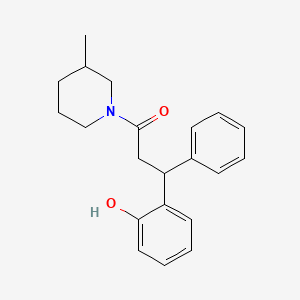
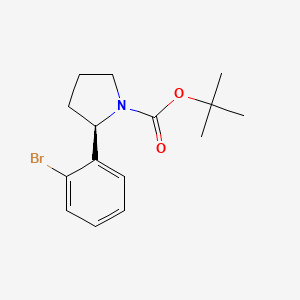
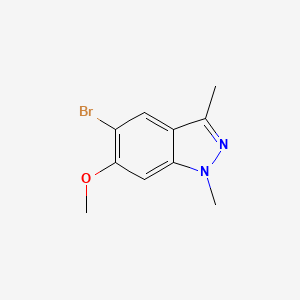
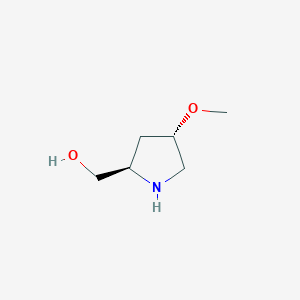
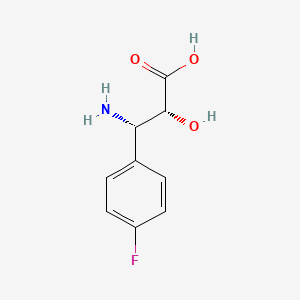
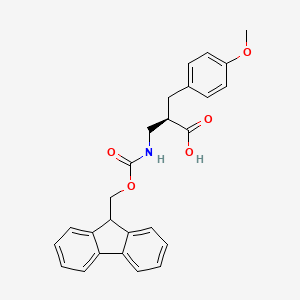



![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)

